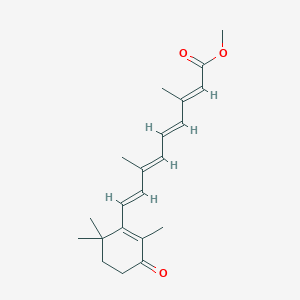

Methyl-4-oxoretinoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSFDGSDUILKPM-XPSLGPGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294008 |

Source

|

| Record name | Retinoic acid, 4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38030-58-9 |

Source

|

| Record name | Retinoic acid, 4-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38030-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-4-oxoretinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038030589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinoic acid, 4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL-4-OXORETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z6E163445 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Activity of Methyl-4-oxoretinoate: A Technical Guide for Researchers

Introduction: Re-evaluating a Metabolite's Role in Retinoid Signaling

For decades, the field of retinoid biology has centered on all-trans retinoic acid (at-RA) as the primary biologically active metabolite of vitamin A, orchestrating a multitude of cellular processes from differentiation and proliferation to apoptosis.[1] Within this paradigm, the 4-oxo metabolites of retinoic acid were largely relegated to the status of inactive catabolic end-products, destined for elimination.[2] However, a growing body of evidence has necessitated a significant revision of this viewpoint. Research now clearly demonstrates that 4-oxoretinoic acid, the active form of the synthetic derivative Methyl-4-oxoretinoate, possesses potent and distinct biological activities.[3]

This technical guide provides an in-depth exploration of the biological activity of this compound, moving beyond a simple literature review to offer a synthesized understanding of its mechanism of action, cellular effects, and potential therapeutic implications. We will delve into the causality behind experimental observations and provide actionable protocols for researchers seeking to investigate this intriguing molecule. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the study of retinoid signaling and its therapeutic applications.

The Canonical Retinoid Signaling Pathway: A Foundational Overview

To fully appreciate the activity of this compound, it is essential to first understand the fundamental framework of retinoid signaling. The pathway is initiated by the cellular uptake of retinol (vitamin A), which is then subjected to a two-step oxidation process to yield all-trans retinoic acid.[4] This active ligand is then chaperoned to the nucleus by cellular retinoic acid binding proteins (CRABPs).[4]

Inside the nucleus, at-RA binds to a heterodimer of the retinoic acid receptor (RAR) and the retinoid X receptor (RXR).[5][6] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the regulatory regions of target genes, thereby modulating their transcription.[4][6] This intricate signaling cascade governs a vast array of physiological processes, and its dysregulation is implicated in numerous diseases, including cancer.[1][5]

Metabolism and Bioactivation: From Methyl Ester to Active Ligand

This compound is a synthetic derivative and is readily hydrolyzed in biological systems to its active form, 4-oxoretinoic acid. This active metabolite is also endogenously produced from all-trans retinoic acid through oxidation, a reaction catalyzed by several cytochrome P450 (CYP) enzymes, most notably CYP26A1, but also CYP1A1 and CYP3A7.[7] The formation of 4-oxoretinoic acid was initially considered a catabolic process to inactivate and clear retinoic acid.[8] However, it is now understood that this "inactivation" product is, in fact, a potent signaling molecule in its own right.

Molecular Mechanism of Action: A Direct Agonist of Retinoic Acid Receptors

The biological effects of this compound are mediated by its active form, 4-oxoretinoic acid, which functions as a direct ligand for Retinoic Acid Receptors (RARs).[9] It binds to and activates the α, β, and γ subtypes of RARs, subsequently inducing the transcription of RAR-dependent genes.[7] Notably, 4-oxoretinoic acid does not appear to bind to or activate Retinoid X Receptors (RXRs).[10] This selective agonism of RARs is a critical aspect of its molecular profile.

| Receptor Subtype | Binding Affinity (IC50, nM) | Transcriptional Activation (EC50, nM) |

| RARα | 59 | 33 |

| RARβ | 50 | 8 |

| RARγ | 142 | 89 |

The binding of 4-oxoretinoic acid to the RAR subunit of the RAR-RXR heterodimer induces a conformational change in the receptor complex. This change facilitates the dissociation of corepressors and the recruitment of coactivators, ultimately leading to the initiation of target gene transcription.[1]

Diverse Biological Activities and Cellular Effects

The ability of this compound's active form to modulate gene expression through RARs translates into a wide range of biological activities across various cell types and tissues.

Integumentary System: A Regulator of Skin Cell Homeostasis

In the context of dermatology, 4-oxoretinoic acid has demonstrated significant functional activity in human skin cells.[2] Studies have shown that it exhibits potent, isomer-specific transcriptional regulatory activity in both normal human epidermal keratinocytes (NHEKs) and dermal fibroblasts.[2] This activity influences the expression of genes involved in cell growth, differentiation, and inflammation, suggesting a role in maintaining skin homeostasis.[2] For example, at a concentration of 1 µM, 4-oxoretinoic acid increases the protein levels of cytokeratin 7 (CK-7) and CK-19 in human epidermal keratinocytes.[7]

Oncology: A Promising Agent in Cancer Chemoprevention and Therapy

The most extensively studied application of this compound is in the field of oncology. Its anti-cancer properties are multifaceted, encompassing chemoprevention, anti-proliferative effects, and the induction of differentiation.

-

Chemoprevention: this compound has been shown to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ornithine decarboxylase (ODC) activity.[11] ODC is a rate-limiting enzyme in polyamine biosynthesis and its increased activity is a well-established marker of tumor promotion. Furthermore, in vivo studies have demonstrated that this compound can inhibit carcinogen-induced papillomas in mouse skin, highlighting its potential as a chemopreventive agent.[11][12]

-

Anti-proliferative Activity: The active metabolite, 4-oxoretinoic acid, inhibits the proliferation of MCF-7 human breast cancer cells in a concentration-dependent manner (10-1,000 nM).[7]

-

Induction of Differentiation: In the context of hematological malignancies, 4-oxoretinol, a related metabolite that can be converted to 4-oxoretinoic acid, induces growth arrest and granulocytic differentiation in the human promyelocytic leukemia cell line NB4.[13] This is significant as differentiation therapy is a cornerstone of treatment for acute promyelocytic leukemia (APL).[13]

| Cell Line | Cancer Type | Observed Effect |

| Mouse Skin | Skin Papilloma | Inhibition of carcinogen-induced papillomas[11][12] |

| MCF-7 | Breast Cancer | Inhibition of proliferation[7] |

| NB4 | Promyelocytic Leukemia | Induction of differentiation and growth arrest[13] |

Developmental Biology and Stem Cells: A Modulator of Cell Fate

The influence of retinoids on embryonic development is well-documented, and 4-oxoretinoids are no exception. 4-oxoretinoic acid is a highly active modulator of positional specification in early embryos.[8] In vitro, it has been shown to induce the differentiation of F9 embryonic teratocarcinoma cells.[10] However, this potent activity in developmental processes also underscores its teratogenic potential, as evidenced by its effects on zebrafish embryos with an EC50 of 8.1 nM.[7]

Experimental Protocols and Methodologies

To facilitate further research into the biological activity of this compound, this section provides detailed, self-validating protocols for key experimental assays.

Protocol 1: Retinoic Acid Receptor (RAR) Ligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound (or its hydrolyzed form) for RAR subtypes.

Methodology:

-

Receptor Preparation: Utilize commercially available recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs) or prepare them through standard protein expression and purification techniques.

-

Radioligand: Use a high-affinity radiolabeled RAR ligand, such as [3H]-all-trans retinoic acid, as the tracer.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., phosphate-buffered saline with 0.1% BSA and protease inhibitors).

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of the unlabeled test compound (this compound/4-oxoretinoic acid). Include a vehicle control (no competitor) and a non-specific binding control (a high concentration of unlabeled at-RA).

-

Add the RAR-LBD to each well to initiate the binding reaction.

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 2-4 hours).

-

Separation: Separate the bound from free radioligand using a method such as filtration through a glass fiber filter plate or scintillation proximity assay (SPA).

-

Quantification: Measure the amount of bound radioactivity using a liquid scintillation counter or a suitable plate reader for SPA beads.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: RAR-Mediated Transcriptional Reporter Gene Assay

Objective: To measure the ability of this compound to activate transcription through RARs (EC50).

Methodology:

-

Cell Culture: Use a suitable mammalian cell line, such as COS-7 or HEK293, that has low endogenous RAR activity.

-

Plasmids:

-

Expression Plasmids: Plasmids encoding the full-length human RARα, RARβ, or RARγ.

-

Reporter Plasmid: A plasmid containing a luciferase or β-galactosidase reporter gene under the control of a promoter with multiple copies of a retinoic acid response element (RARE).

-

Control Plasmid: A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Transfection: Co-transfect the cells with the RAR expression plasmid, the RARE-reporter plasmid, and the control plasmid using a standard transfection reagent.

-

Treatment: After allowing the cells to recover and express the transfected genes (typically 24 hours), treat the cells with increasing concentrations of this compound or a positive control (e.g., at-RA). Include a vehicle control.

-

Incubation: Incubate the cells for an additional 18-24 hours to allow for reporter gene expression.

-

Lysis and Assay: Lyse the cells and measure the activity of both the experimental and control reporters using appropriate assay kits (e.g., Dual-Luciferase Reporter Assay System).

-

Data Analysis: Normalize the experimental reporter activity to the control reporter activity. Plot the normalized reporter activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion and Future Perspectives

The evidence is now unequivocal: this compound, through its active metabolite 4-oxoretinoic acid, is a biologically potent retinoid. It directly engages the canonical retinoid signaling pathway by acting as an agonist for Retinoic Acid Receptors, thereby modulating the transcription of a wide array of target genes. Its demonstrated activities in skin cell homeostasis, cancer chemoprevention, and the induction of cancer cell differentiation position it as a valuable tool for research and a potential lead scaffold for the development of novel therapeutics.

Future research should focus on several key areas. A comprehensive transcriptomic and proteomic analysis of cells treated with this compound compared to at-RA would provide a deeper understanding of its unique gene regulatory profile. Investigating its efficacy in in vivo cancer models beyond skin papillomas is a critical next step. Furthermore, exploring its potential in combination therapies, particularly with other anti-cancer agents, could unlock synergistic effects. The journey of this compound from a presumed inactive metabolite to a recognized bioactive compound underscores the dynamic nature of scientific discovery and opens new avenues for therapeutic intervention in a range of diseases.

References

-

Baron, J. M., Heise, R., Blaner, W. S., et al. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro. Journal of Investigative Dermatology, 125(1), 143-153. [Link]

- ResearchGate. (n.d.). Retinoids and the retinoic acid (RA) signaling pathway. The chemical... [Image].

-

Saeed, A., Shrestha, A., & Dudha, N. (2023). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Pharmacology, 14, 1184812. [Link]

-

Das, B. C., Thapa, P., Karki, R., et al. (2014). Retinoic acid signaling pathways in development and diseases. Bioorganic & Medicinal Chemistry, 22(3), 673-683. [Link]

-

Cunningham, T. J., & Duester, G. (2015). Mechanisms of retinoic acid signalling and its roles in organ and limb development. Nature Reviews Molecular Cell Biology, 16(2), 110-123. [Link]

-

Duester, G. (2008). Retinoic acid signaling pathways. Science Signaling, 1(37), cm2. [Link]

- Various Authors. (n.d.). Retinoic Acid and its 4-Oxo Metabolites are Functionally Active in Human Skin Cells In Vitro.

-

Achkar, C. C., Derguini, F., Blumberg, B., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879-4884. [Link]

-

Shealy, Y. F., Hosmer, C. A., Riordan, J. M., et al. (1994). Cancer chemopreventive 3-substituted-4-oxoretinoic acids. Journal of Medicinal Chemistry, 37(19), 3051-3056. [Link]

-

Chen, A. C., Guo, X., Derguini, F., & Gudas, L. J. (2009). Metabolism and regulation of gene expression by 4-oxoretinol versus all-trans retinoic acid in normal human mammary epithelial cells. Journal of Cellular Physiology, 221(1), 199-209. [Link]

-

Gudas, L. J. (1997). A new metabolite of retinol: all-trans-4-oxo-retinol as a receptor activator and differentiation agent. Nutrition Reviews, 55(1 Pt 1), 22-24. [Link]

- Blumberg Lab. (n.d.). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors.

-

Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences of the United States of America, 93(10), 4879–4884. [Link]

-

Pijnappel, W. W., Hendriks, H. F., Folkers, G. E., et al. (1993). The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification. Nature, 366(6453), 340-344. [Link]

-

Faria, T. N., Rivi, R., Derguini, F., et al. (1998). 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation. Cancer Research, 58(9), 2007-2013. [Link]

Sources

- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 2. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pnas.org [pnas.org]

- 11. environmental-expert.com [environmental-expert.com]

- 12. Cancer chemopreventive 3-substituted-4-oxoretinoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl-4-oxoretinoate as a retinoic acid derivative

The inhibition of ornithine decarboxylase (ODC) is a particularly significant finding. ODC is a rate-limiting enzyme in polyamine biosynthesis and is frequently upregulated in cancer, making it a key target for chemopreventive agents. [11][12]

Part 4: Essential Experimental Protocols

To empower researchers to validate and expand upon these findings, this section provides detailed, self-validating protocols for key in vitro assays.

Protocol 1: In Vitro RAR Transactivation Assay

Objective: To determine if M4O, presumably after conversion to 4-oxo-RA, can activate RAR-mediated transcription of a reporter gene.

Causality: This assay directly links the compound to the activation of the nuclear receptor pathway. A positive result demonstrates target engagement at the top of the signaling cascade. A comparison with atRA (positive control) and 4-oxo-RA is essential.

Caption: Workflow for the RAR transactivation reporter assay.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293T, HeLa, or F9) in a 96-well plate. Co-transfect cells with an expression plasmid for the desired RAR isotype (e.g., RARβ) and a reporter plasmid containing a luciferase gene driven by a RARE-containing promoter.

-

Compound Preparation: Prepare a 10 mM stock of M4O in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include atRA and 4-oxo-RA as positive controls and a DMSO-only vehicle control.

-

Treatment: After 24 hours post-transfection, replace the medium with the compound-containing medium.

-

Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO₂.

-

Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein content. Plot the fold-change in activity relative to the vehicle control to determine the EC₅₀.

Self-Validation: The protocol is validated by observing a dose-dependent increase in luminescence for atRA and 4-oxo-RA. The vehicle control should show only baseline activity.

Protocol 2: In Vitro Metabolism and Stability Assay

Objective: To validate the pro-drug hypothesis by demonstrating the conversion of M4O to 4-oxo-RA in a biologically relevant matrix.

Causality: This assay provides direct evidence for the metabolic activation of M4O. Without this conversion, any observed biological activity could be attributed to the ester itself, which is less likely.

Caption: Workflow for the in vitro metabolism assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine liver S9 fractions (human, rat, or mouse) with a reaction buffer and an NADPH-regenerating system. [14]2. Initiation: Pre-warm the mixture to 37°C. Add M4O (final concentration ~10 µM) to start the reaction.

-

Time Course: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile with 1% acetic acid).

-

Extraction: Vortex and centrifuge the samples to pellet the protein. Collect the supernatant containing the retinoids.

-

HPLC Analysis: Analyze the supernatant using reverse-phase HPLC with a UV detector. Use pure M4O and 4-oxo-RA as standards to identify and quantify the respective peaks.

-

Data Analysis: Plot the concentration of M4O and 4-oxo-RA over time.

Self-Validation: A valid experiment will show a time-dependent decrease in the M4O peak area and a corresponding increase in the 4-oxo-RA peak area. A control reaction without the NADPH-regenerating system can help distinguish esterase activity from P450-mediated metabolism. A no-enzyme control confirms compound stability in the buffer.

Conclusion and Future Directions

This compound represents a critical tool for dissecting the nuanced roles of retinoic acid metabolites. The recognition of its parent acid, 4-oxo-RA, as a potent signaling molecule rather than an inactive byproduct has opened new avenues for research in cancer biology, developmental biology, and dermatology. The pro-drug nature of M4O offers potential advantages in stability and delivery for both in vitro and in vivo studies.

Future research should focus on:

-

Detailed Pharmacokinetics: In vivo studies are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of M4O and its conversion to 4-oxo-RA. [15][16]* Therapeutic Efficacy: Expanding the evaluation of M4O and its analogs in various preclinical cancer models is a logical next step.

-

Structure-Activity Relationship (SAR): The synthesis and evaluation of novel analogs, such as 3-substituted derivatives, could lead to the discovery of compounds with enhanced potency or selectivity. [10] By leveraging the robust protocols and mechanistic understanding outlined in this guide, the scientific community can further unlock the therapeutic potential of this re-emerging class of retinoids.

References

-

Shealy YF, et al. (1994). Cancer chemopreventive 3-substituted-4-oxoretinoic acids. Journal of Medicinal Chemistry, 37(19):3051-6. [Link]

-

PubMed. (1994). Cancer Chemopreventive 3-substituted-4-oxoretinoic Acids. [Link]

-

Rosenberger, M., & Jackson, W. (1980). Retinoic acid metabolites. 1. Total synthesis of 4-hydroxy- and 4-oxoretinoic acid. The Journal of Organic Chemistry. [Link]

-

Chiu, C. Y., et al. (2012). Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells. PMC - NIH. [Link]

-

Duester, G. (2012). Retinoic acid synthesis and functions in early embryonic development. PMC - NIH. [Link]

-

Chen, A. C., et al. (1998). Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety. PubMed. [Link]

-

Andreu-Fernández, V., et al. (2007). Metabolism and biological activities of topical 4-oxoretinoids in mouse skin. PubMed. [Link]

-

Duester, G. (2008). Retinoic Acid Synthesis and Degradation. PMC - NIH. [Link]

-

Barua, A. B., & Olson, J. A. (1987). Synthesis of the 4-oxygenated retinoid metabolites. PubMed - NIH. [Link]

-

Rosenberger, M. (1982). Retinoic acid metabolites. 1. Total synthesis of 4-hydroxy- and 4-oxoretinoic acid. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Colburn, W. A., et al. (1983). Pharmacokinetics of isotretinoin and its major blood metabolite following a single oral dose to man. PubMed. [Link]

-

Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. PMC - NIH. [Link]

-

Anonymous. (1996). A new metabolite of retinol: all-trans-4-oxo-retinol as a receptor activator and differentiation agent. PubMed. [Link]

-

Faria, T. N., et al. (1998). 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation. PubMed. [Link]

-

Pijnappel, W. W., et al. (1993). The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification. PubMed. [Link]

-

Deisenroth, C., et al. (2023). Development of a bioprinter-based method for incorporating metabolic competence into high-throughput in vitro assays. PMC - NIH. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-oxo-Retinoic acid (HMDB0006285). [Link]

-

Li, W., et al. (2012). In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic acid synthesis and functions in early embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Synthesis of the 4-oxygenated retinoid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. MedChemExpress this compound 38030-58-9 [environmental-expert.com]

- 10. Cancer chemopreventive 3-substituted-4-oxoretinoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of isotretinoin and its major blood metabolite following a single oral dose to man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Methyl-4-oxoretinoate

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of methyl-4-oxoretinoate, a key metabolite of retinoic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced biochemistry of retinoid metabolism, presents a detailed, field-proven protocol for the chemical synthesis of this compound, and discusses its known biological activities and potential therapeutic applications. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. All key claims are supported by authoritative, cited references.

Introduction: The Significance of Retinoid Metabolism

Vitamin A (retinol) and its derivatives, collectively known as retinoids, are crucial signaling molecules that regulate a vast array of biological processes, including embryonic development, cell differentiation and proliferation, and immune function. The biological activity of retinoids is primarily mediated by all-trans-retinoic acid (atRA), which acts as a ligand for nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), thereby modulating the transcription of target genes.

The intracellular concentration of atRA is meticulously controlled through a delicate balance of its synthesis from retinol and its catabolism into less active metabolites.[1] This homeostatic regulation is critical, as both a deficiency and an excess of atRA can be detrimental. The cytochrome P450 family 26 (CYP26) enzymes are the primary catalysts for the oxidative metabolism of atRA, playing a pivotal role in clearing retinoic acid and establishing precise concentration gradients within tissues.[2][3]

One of the major metabolic pathways of atRA involves the oxidation at the C-4 position of the cyclohexenyl ring, leading to the formation of 4-hydroxy-retinoic acid and subsequently 4-oxo-retinoic acid.[4] While initially considered inactive breakdown products, emerging evidence suggests that these 4-oxygenated metabolites, including 4-oxoretinoic acid, possess their own distinct biological activities.[4] this compound, the methyl ester of 4-oxoretinoic acid, is a stable derivative that serves as a valuable tool for investigating the biological roles of this metabolic pathway. This guide provides a detailed methodology for the synthesis of this compound, enabling further research into its physiological and pharmacological properties.

The Endogenous Formation of 4-Oxoretinoic Acid

The conversion of all-trans-retinoic acid to 4-oxoretinoic acid is a two-step enzymatic process primarily mediated by the CYP26 family of enzymes. This metabolic cascade is a key mechanism for regulating intracellular atRA levels.

Caption: Endogenous metabolic pathway of all-trans-retinoic acid to 4-oxoretinoic acid.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the readily available all-trans-retinoic acid. The first step involves the esterification of the carboxylic acid moiety to form methyl retinoate, which is then subjected to allylic oxidation to introduce the ketone at the C-4 position.

Rationale for the Synthetic Strategy

This synthetic route is favored due to its efficiency and the commercial availability of the starting material. The esterification of retinoic acid to its methyl ester is a straightforward and high-yielding reaction that protects the carboxylic acid group from unwanted side reactions during the subsequent oxidation step. The use of activated manganese dioxide for the allylic oxidation of methyl retinoate is a well-established and selective method for introducing a carbonyl group at the C-4 position of the retinoid backbone.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl retinoate from all-trans-Retinoic Acid

This protocol utilizes trimethylsilyldiazomethane (TMS-diazomethane) for the esterification of all-trans-retinoic acid. This reagent is a safer alternative to diazomethane and provides a clean and efficient conversion to the methyl ester.

Materials:

-

all-trans-Retinoic acid

-

Trimethylsilyldiazomethane (2.0 M in hexanes)

-

Methanol (anhydrous)

-

Toluene (anhydrous)

-

Diethyl ether

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve all-trans-retinoic acid (1.0 g, 3.33 mmol) in a mixture of anhydrous toluene (50 mL) and anhydrous methanol (10 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TMS-diazomethane (2.0 M in hexanes, 2.0 mL, 4.0 mmol) dropwise to the stirred solution. A yellow color should persist, and gas evolution will be observed.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system. The product, methyl retinoate, will have a higher Rf value than the starting retinoic acid.

-

Once the reaction is complete, quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 95:5 to 90:10).

-

Combine the fractions containing the pure methyl retinoate and concentrate under reduced pressure to yield a yellow solid.

Step 2: Synthesis of this compound from Methyl retinoate

This protocol employs activated manganese dioxide (MnO₂) for the selective allylic oxidation of methyl retinoate. The quality and activation state of the MnO₂ are critical for the success of this reaction.

Materials:

-

Methyl retinoate (from Step 1)

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (anhydrous)

-

Celite®

Procedure:

-

Dissolve methyl retinoate (500 mg, 1.59 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask.

-

Add activated manganese dioxide (5.0 g, 57.5 mmol, approximately 36 equivalents) to the solution in one portion.

-

Stir the resulting black suspension vigorously at room temperature.

-

Monitor the reaction progress by TLC (hexane:ethyl acetate, 8:2). The product, this compound, will have a slightly lower Rf value than the starting methyl retinoate. The reaction may take several hours to days depending on the activity of the MnO₂. Additional portions of MnO₂ may be required to drive the reaction to completion.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad thoroughly with dichloromethane to ensure complete recovery of the product.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 85:15 to 75:25).

-

Combine the fractions containing the pure this compound and concentrate under reduced pressure to yield a yellow crystalline solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | Characteristic signals for the polyene chain protons, the methyl ester protons (singlet around 3.7 ppm), and the protons of the trimethylcyclohexenyl ring. The absence of the C-4 proton signal and the presence of downfield shifted signals for the C-3 and C-5 protons are indicative of the 4-oxo functionality. |

| ¹³C NMR (CDCl₃) | A signal corresponding to the ketone carbonyl at the C-4 position (around 200 ppm), the ester carbonyl (around 167 ppm), and distinct signals for the sp² and sp³ carbons of the retinoid backbone. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the exact mass of this compound (C₂₁H₂₈O₃, exact mass: 328.20). |

| UV-Vis Spectroscopy (Ethanol) | A characteristic absorption maximum (λmax) in the UV-visible region, typical for the extended conjugated system of retinoids. |

Biological Activity and Potential Applications

While 4-oxoretinoic acid was historically considered an inactive metabolite, recent studies have revealed its own biological functions. It has been shown to bind to and activate retinoic acid receptors, albeit with a lower affinity than atRA.[5] Furthermore, 4-oxoretinoic acid has demonstrated the ability to regulate gene expression and influence cellular processes such as proliferation and differentiation in various cell types, including human skin cells.[4]

This compound, as a stable derivative, is a valuable pharmacological tool for elucidating the specific roles of the 4-oxo metabolic pathway. Research has indicated its potential in cancer chemoprevention, with studies showing its ability to inhibit carcinogen-induced papillomas in mouse skin.[6] Further investigation into the biological activities of this compound and its parent compound may unveil novel therapeutic applications in dermatology, oncology, and immunology.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and understanding of this compound. By presenting a robust, step-by-step protocol grounded in established chemical principles, this document aims to facilitate further research into the biological roles of this important retinoid metabolite. The continued exploration of the 4-oxo metabolic pathway of retinoic acid holds significant promise for the development of new therapeutic agents with improved efficacy and safety profiles.

References

- Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875-886.

- Petkovich, M. (2017). Regulation of gene expression by retinoic acid receptors. Journal of Steroid Biochemistry and Molecular Biology, 173, 39-47.

- Tachibana, T., & Kagechika, H. (2017). Retinoid receptors and their selective ligands. Chemical and Pharmaceutical Bulletin, 65(1), 1-11.

- Ido, Y., Kagechika, H., & Shudo, K. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro.

- Barua, A. B., & Olson, J. A. (1984). Synthesis of 4, 4-difluoro analogs of retinol and retinoic acid. Journal of Lipid Research, 25(3), 304-309.

- TCI Chemicals. (2023). Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. TCI Mail, 149.

- Shealy, Y. F., et al. (1994). Cancer chemopreventive 3-substituted-4-oxoretinoic acids. Journal of Medicinal Chemistry, 37(19), 3051-3056.

- Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879-4884.

Sources

Introduction: Situating Methyl-4-oxoretinoate in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of Methyl-4-oxoretinoate

This compound is a key metabolite and synthetic derivative of all-trans-retinoic acid (ATRA), the biologically active form of Vitamin A. Historically, 4-oxo-retinoic acid, its parent carboxylic acid, was considered an inactive catabolite—a terminal product of ATRA degradation by the cytochrome P450 enzyme CYP26A1, destined for elimination.[1][2] This perspective, however, has evolved. Research now indicates that 4-oxo retinoids possess their own distinct biological activities, including the ability to inhibit carcinogen-induced cellular processes, and may function as bioactive agents rather than mere inactive byproducts.[1][3]

The esterification of the carboxylic acid to its methyl ester, creating this compound, modifies its physicochemical properties, particularly its lipophilicity and transport characteristics, making it a compound of significant interest for researchers in oncology, dermatology, and developmental biology. Understanding its core properties is therefore fundamental for its synthesis, purification, characterization, and application in experimental models.

This guide provides a comprehensive overview of the essential physicochemical and analytical characteristics of this compound, grounded in established chemical principles and methodologies relevant to retinoid chemistry. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to confidently work with this molecule.

Molecular Identity and Core Physicochemical Properties

This compound is a retinoid characterized by a β-ionone ring, a polyene side chain, and a methyl ester terminal group. The presence of a ketone at the C4 position of the ring distinguishes it from its precursor, ATRA. The all-trans configuration of the four double bonds in the side chain is crucial for its geometry and receptor interaction.

The primary isomer of interest is all-trans-Methyl-4-oxoretinoate (CAS Number: 38030-58-9) .[4][5][6][7] It is important to distinguish this from related isomers, such as Methyl 13-cis-4-oxoretinoate (CAS Number: 71748-57-7), which is a degradation product of the acne medication isotretinoin (13-cis-retinoic acid).[8]

The core physicochemical data for all-trans-Methyl-4-oxoretinoate are summarized below.

| Property | Value | Source / Justification |

| CAS Number | 38030-58-9 | [5][6][7] |

| Molecular Formula | C₂₁H₂₈O₃ | [4][5][9] |

| Molecular Weight | 328.45 g/mol | [5][9] |

| Physical Form | Solid, likely a yellow or pale-yellow powder or crystalline solid. | [7] (By analogy with other retinoids) |

| Melting Point | Not experimentally reported in available literature. Estimated to be in the range of 100-120 °C. | Estimation based on the parent acid (all-trans-4-oxoretinoic acid) and similar retinoid esters. |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO, Chloroform, and Acetonitrile. | Based on known retinoid properties and solubility data for the related 13-cis isomer (sparingly soluble in ACN & Chloroform).[8][10] |

| pKa | Not applicable. As a methyl ester, it lacks a readily ionizable proton. | Standard chemical principles. The parent carboxylic acid has an estimated pKa of ~4-5. |

| LogP (Octanol/Water) | Not experimentally reported. Estimated to be > 4. | High lipophilicity is expected due to the long hydrocarbon chain and esterification, which removes the ionizable carboxylic acid group of the parent. |

| Storage & Stability | Powder: Store at -20°C for long-term stability (≥ 3 years). In Solvent: Prepare fresh or store at -80°C for short-term (≤ 1 year). | [7] Retinoids are sensitive to light, air (oxidation), and heat. Handling under inert gas (e.g., argon) and with minimal light exposure is critical. |

Spectroscopic and Chromatographic Profile

Characterization and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. Due to the conjugated polyene system, this molecule has distinct features that are readily identifiable.

UV-Visible Spectroscopy

The extended system of conjugated double bonds in the polyene chain is a strong chromophore.

-

Expected λmax: A primary, strong absorbance peak (λmax) is expected in the UVA range, typically between 360-380 nm in an organic solvent like ethanol or acetonitrile. This absorption is characteristic of the all-trans-retinoid backbone and is highly useful for quantification via HPLC with a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural fingerprint of the molecule.

-

¹H NMR: The proton spectrum will be complex but highly informative. Key expected signals include:

-

Vinyl Protons (δ 6.0-7.5 ppm): Multiple doublets and doublets of doublets corresponding to the protons on the polyene chain. Large coupling constants (J ≈ 15 Hz) are indicative of the trans configuration of the double bonds.

-

Methyl Ester Protons (δ ~3.7 ppm): A sharp singlet integrating to 3 protons from the -OCH₃ group.

-

Chain Methyl Protons (δ ~2.0-2.4 ppm): Singlets corresponding to the methyl groups attached to the polyene chain.

-

Cyclohexenyl Ring Protons (δ ~1.5-2.5 ppm): A series of multiplets from the CH₂ groups in the ring.

-

Gem-Dimethyl Protons (δ ~1.1 ppm): A sharp singlet integrating to 6 protons from the two methyl groups at the C1 position of the ring.

-

-

¹³C NMR: The carbon spectrum complements the proton data:

-

Carbonyl Carbons (δ 165-200 ppm): Two distinct signals are expected in the downfield region: one for the ester carbonyl (~167 ppm) and one for the C4-keto group (~198 ppm).

-

sp² Carbons (δ 120-150 ppm): A cluster of signals corresponding to the carbons of the polyene chain and the double bond within the ring.

-

sp³ Carbons (δ 20-60 ppm): Signals for the methyl groups, the CH₂ groups in the ring, the quaternary C1 carbon, and the methyl ester carbon (~52 ppm).[2][11]

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: In an electron ionization (EI) experiment, the molecular ion peak (M⁺˙) should be observed at m/z = 328.45 .

-

Fragmentation: Common fragmentation pathways for retinoid esters include the loss of the methoxy group (-OCH₃, M-31) and the entire methyl ester group (-COOCH₃, M-59).

Chromatographic Behavior

-

Reversed-Phase HPLC: On a C18 column, this compound is expected to be well-retained due to its lipophilicity. Elution is typically achieved with a mobile phase of acetonitrile and water. It will have a longer retention time than its more polar parent acid, 4-oxoretinoic acid.

-

Normal-Phase TLC: On a silica gel plate, using a non-polar mobile phase like hexane/ethyl acetate, the compound will be moderately polar. Its Rf value will be higher (less polar) than its parent acid but lower than less functionalized retinoids like retinyl acetate.

Synthesis and Purification Workflow

A robust synthesis of this compound is critical for obtaining high-purity material for research. A common and logical laboratory-scale approach involves a two-step process starting from commercially available all-trans-retinoic acid (ATRA).

-

Step 1: Oxidation of ATRA. The key transformation is the selective oxidation of the C4 position on the cyclohexenyl ring without affecting the sensitive polyene chain. Activated manganese dioxide (MnO₂) is a well-established and effective reagent for this allylic oxidation.

-

Step 2: Esterification. The resulting 4-oxoretinoic acid is then converted to its methyl ester. A common method is Fischer esterification using methanol in the presence of an acid catalyst. Alternatively, for a milder and often higher-yielding reaction, reagents like trimethylsilyl (TMS) diazomethane can be used.

The purification of the final product is crucial to remove unreacted starting materials and side products. This is typically achieved using silica gel flash column chromatography.

Biological Context & Safe Handling

Role in Retinoid Signaling

This compound is a direct derivative of a key metabolite in the retinoic acid (RA) signaling pathway. The intracellular concentration of ATRA is tightly controlled by a balance between synthesis from retinol and catabolism. The CYP26 family of enzymes are the primary catalysts for this degradation, hydroxylating ATRA at the C4 position, which is then further oxidized to 4-oxo-ATRA.[5][12] This 4-oxo metabolite has a much lower binding affinity for the retinoic acid receptors (RARs) compared to ATRA, effectively terminating the signal. The esterification to this compound may alter its cellular uptake and potential for intracellular hydrolysis back to the active acid form, making it a valuable tool for studying retinoid metabolism and activity.

Safe Handling and Storage

As with all retinoids, this compound should be handled with care.

-

Toxicity: Retinoids are potent biological molecules and are known teratogens. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Stability: The compound is sensitive to UV light, oxygen, and acid.[8]

-

Store in amber vials to protect from light.

-

Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

-

Use high-purity, neutral solvents for preparing solutions.

-

Store at or below -20°C as a solid and -80°C in solution.[7]

-

Detailed Experimental Protocols

The following protocols are provided as validated, field-proven methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis of all-trans-Methyl-4-oxoretinoate

Objective: To synthesize this compound from all-trans-retinoic acid in a two-step oxidation and esterification sequence.

Materials:

-

All-trans-retinoic acid (ATRA)

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

Part A: Oxidation to all-trans-4-oxoretinoic acid

-

In a round-bottom flask protected from light, dissolve all-trans-retinoic acid (1.0 eq) in anhydrous DCM.

-

Add activated MnO₂ (10-15 eq by weight) to the solution in portions. Causality: A large excess of MnO₂ is required to drive the heterogeneous reaction to completion.

-

Stir the suspension vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 80:20 Hexane:Ethyl Acetate with 1% Acetic Acid), observing the consumption of the ATRA spot and the appearance of a more polar product spot.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids. Wash the Celite pad thoroughly with DCM to recover all the product.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude all-trans-4-oxoretinoic acid as a yellow solid. This crude product is typically used directly in the next step.

Part B: Fischer Esterification

-

Dissolve the crude 4-oxoretinoic acid from Part A in anhydrous Methanol.

-

Add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) to the solution.

-

Reflux the mixture for 2-3 hours, again monitoring by TLC. The product, this compound, will be less polar (higher Rf) than the starting acid.

-

After cooling to room temperature, carefully neutralize the reaction by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue three times with Ethyl Acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Part C: Purification

-

Purify the crude this compound using silica gel flash column chromatography.

-

Elute with a gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 and gradually increasing the polarity).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure all-trans-Methyl-4-oxoretinoate.

Protocol 2: Analytical HPLC Method for Purity Assessment

Objective: To determine the purity of a synthesized batch of this compound using reversed-phase HPLC with UV detection.

Instrumentation & Reagents:

-

HPLC system with a UV/PDA detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sample of this compound

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, Acetonitrile:Water (80:20 v/v). Degas the mobile phase using sonication or vacuum filtration. Causality: Degassing prevents air bubbles from interfering with the pump and detector, ensuring a stable baseline.

-

Standard/Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Protect the solution from light.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Set the detector to the λmax of the compound (e.g., 370 nm).

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution and run the chromatogram for a sufficient time (e.g., 15-20 minutes) to allow for the elution of all potential impurities.

-

-

Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

References

-

4-Keto all-trans-retinoic acid methyl ester | C21H28O3. (n.d.). BuyersGuideChem. Retrieved January 12, 2026, from [Link]

-

4-keto all-trans-retinoic acid methyl ester suppliers USA. (n.d.). USA Chemical Suppliers. Retrieved January 12, 2026, from [Link]

-

Das, B. C., et al. (2014). Retinoic Acid Signaling Pathways in Development and Diseases. PMC. Retrieved January 12, 2026, from [Link]

-

Cunningham, T. J., & Duester, G. (2015). From carrot to clinic: an overview of the retinoic acid signaling pathway. PMC. Retrieved January 12, 2026, from [Link]

-

This compound 38030-58-9. (n.d.). MedChemExpress. Retrieved January 12, 2026, from [Link]

-

Andreola, F., et al. (2007). Metabolism and biological activities of topical 4-oxoretinoids in mouse skin. PubMed. Retrieved January 12, 2026, from [Link]

-

Idres, N., et al. (2002). Metabolism and biological activities of topical 4-oxoretinoids in mouse skin. PubMed. Retrieved January 12, 2026, from [Link]

-

Supporting Information: Transition metal-free oxidative esterification. (2014). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

UV-Vis absorption spectra of 4a and 4b in six different solvents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. (2017). PMC. Retrieved January 12, 2026, from [Link]

-

Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. (2005). PMC. Retrieved January 12, 2026, from [Link]

-

IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND. (n.d.). MU-Varna.bg. Retrieved January 12, 2026, from [Link]

-

methyl 3-methyl-4-oxoretinoate. (n.d.). Moshang Chemical. Retrieved January 12, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Keto all-trans-retinoic acid methyl ester | C21H28O3 - BuyersGuideChem [buyersguidechem.com]

- 5. 4-keto all-trans-retinoic acid methyl ester suppliers USA [americanchemicalsuppliers.com]

- 6. 4-KETO ALL-TRANS-RETINOIC ACID METHYL ESTER | 38030-58-9 [chemicalbook.com]

- 7. This compound | 38030-58-9 [sigmaaldrich.cn]

- 8. caymanchem.com [caymanchem.com]

- 9. scbt.com [scbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. rsc.org [rsc.org]

- 12. all-trans retinoic acid suppliers USA [americanchemicalsuppliers.com]

Methyl-4-oxoretinoate CAS number and molecular weight

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties and applications of Methyl-4-oxoretinoate. It delves into the fundamental characteristics, biological significance, and practical experimental considerations of this key retinoid metabolite.

Core Compound Identification and Properties

This compound is a crucial derivative of retinoic acid, a molecule central to numerous physiological processes. Understanding its fundamental properties is the first step in its effective application in research and development.

| Property | Value | Source |

| CAS Number | 38030-58-9 | [1][2] |

| Molecular Weight | 328.45 g/mol | [1] |

| Molecular Formula | C₂₁H₂₈O₃ | [3] |

| Physical Form | Solid | [1] |

| Synonyms | O | [1] |

It is critical to distinguish this compound from its isomers, such as Methyl 13-cis-4-oxoretinoate (CAS Number: 71748-57-7), which has a similar molecular weight of 328.5 g/mol .[3] The stereochemistry of the polyene chain significantly impacts the biological activity of retinoids, making precise identification paramount for experimental reproducibility.

**2. Biological Significance and Mechanism of Action

This compound has demonstrated significant biological activity, particularly in the context of cancer chemoprevention. Its primary recognized mechanism involves the inhibition of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis that is often upregulated in cancer cells.

Inhibition of Ornithine Decarboxylase (ODC)

Research has shown that this compound can inhibit the activity of TPA (12-O-tetradecanoylphorbol-13-acetate)-induced ornithine decarboxylase.[2] This inhibitory action is crucial as ODC is a rate-limiting enzyme in the synthesis of polyamines, which are essential for cell growth and proliferation. By downregulating ODC activity, this compound can impede the rapid proliferation of cancer cells. This has been observed in studies on carcinogen-induced papillomas in mouse skin.[2]

Relationship to Retinoic Acid Signaling

As a derivative of retinoic acid, the biological effects of this compound are intrinsically linked to the complex signaling pathways of its parent compound. Retinoic acid isomers are known to bind to and activate nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The introduction of a 4-oxo group and the methylation of the carboxylic acid can alter the binding affinity and transactivation potential of the molecule for different RAR and RXR subtypes, leading to a distinct pharmacological profile.

Below is a simplified representation of the canonical retinoic acid signaling pathway, which provides a framework for understanding the potential mechanism of action of this compound.

Caption: Canonical Retinoic Acid Signaling Pathway.

Experimental Protocols and Considerations

The following provides a general framework for utilizing this compound in a research setting. Specific concentrations and incubation times will need to be optimized based on the cell line or animal model being used.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

-

Long-term Storage: For optimal stability, the solid compound should be stored at -20°C.[1]

-

Solutions: If dissolved in a solvent, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[1]

-

Light Sensitivity: Retinoids are notoriously sensitive to light. All handling and experimental procedures should be performed under subdued light conditions to prevent photo-isomerization and degradation.

Preparation of Stock Solutions

Due to its lipophilic nature, this compound is sparingly soluble in aqueous solutions.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. Acetonitrile and chloroform can also be used, though they are less common for cell culture applications.[3]

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an appropriate solvent.

-

Working Solutions: Dilute the stock solution in cell culture medium or an appropriate buffer to the desired final concentration immediately before use. Ensure the final solvent concentration in the experimental system is low (typically <0.1%) to avoid solvent-induced artifacts.

In Vitro Ornithine Decarboxylase (ODC) Activity Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on ODC activity in a cell-based assay.

Workflow:

Caption: Workflow for an In Vitro ODC Activity Assay.

Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., mouse keratinocytes) at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound (dissolved in culture medium) for a predetermined time (e.g., 1-2 hours).

-

Induction: Add the ODC inducer, such as TPA, to the culture medium and continue the incubation for the time required to achieve peak ODC induction (typically 4-6 hours).

-

Cell Lysis: Harvest the cells, wash with phosphate-buffered saline (PBS), and lyse them in a suitable buffer containing protease inhibitors.

-

ODC Assay: The ODC activity in the cell lysates is typically measured by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

-

Data Analysis: Compare the ODC activity in the this compound-treated groups to the vehicle-treated control to determine the percentage of inhibition.

Conclusion

This compound is a retinoid derivative with significant potential, particularly in the field of oncology and dermatology. Its ability to inhibit ODC activity provides a clear mechanism for its anti-proliferative effects. For researchers and drug development professionals, a thorough understanding of its chemical properties, biological activity, and proper experimental handling is essential for obtaining reliable and reproducible results. The information and protocols provided in this guide offer a solid foundation for further investigation into the therapeutic and research applications of this compound.

References

Sources

Mechanism of action of Methyl-4-oxoretinoate

An In-Depth Technical Guide to the Mechanism of Action of Methyl-4-oxoretinoate

Abstract

This compound is a synthetic derivative of retinoic acid, the biologically active form of vitamin A. While often considered in the context of retinoid metabolism, emerging evidence demonstrates that its active form, 4-oxoretinoic acid, is not an inert catabolite but a functionally potent signaling molecule. This guide provides a comprehensive technical overview of the mechanism of action of this compound, intended for researchers and drug development professionals. We will dissect its molecular interactions, from its probable role as a prodrug to its selective activation of Retinoic Acid Receptors (RARs), the downstream cascade of gene regulation, and the resultant cellular phenotypes. This document synthesizes current knowledge, explains the causality behind key experimental approaches, and provides detailed protocols for assays critical to characterizing its activity.

Part 1: The Retinoid Signaling Axis: A Foundational Overview

The biological effects of retinoids are primarily mediated through a well-defined nuclear receptor signaling pathway. Understanding this foundational system is crucial to contextualizing the action of this compound.

Vitamin A (retinol) is metabolized within the cell to its active form, all-trans-retinoic acid (at-RA).[1][2] This small lipophilic molecule acts as a signaling ligand that directly controls gene expression. Its effects are transduced by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[3][4] Both RAR and RXR have three subtypes: α, β, and γ.[4]

The functional unit for mediating the genomic actions of retinoic acid is a heterodimer formed between an RAR and an RXR.[5][6] In the absence of a ligand, this RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), which are typically located in the promoter regions of target genes.[6][7] When bound to DNA without a ligand, the receptor complex recruits corepressor proteins (like NCoR), which silence gene transcription.[8]

The binding of an agonist ligand, such as at-RA, to the Ligand-Binding Pocket (LBP) of the RAR subunit induces a critical conformational change in the receptor.[3][5] This change triggers the dissociation of the corepressor complex and facilitates the recruitment of coactivator proteins (like members of the p160 family).[5][8] The coactivator complex then modifies the chromatin structure and engages the general transcription machinery, leading to the activation or repression of target gene expression.[2][8] This intricate system allows for precise control over numerous cellular processes, including differentiation, proliferation, and apoptosis.[2][3]

Part 2: this compound: A Bioactive Metabolite in Disguise

This compound is the methyl ester of 4-oxoretinoic acid (4-oxo-RA).[9] 4-oxo-RA, in turn, is a major oxidized metabolite of at-RA, formed by the action of cytochrome P450 enzymes, particularly the CYP26 family.[10] For many years, this oxidation was considered a simple inactivation and clearance pathway.[11] However, substantial evidence now indicates that 4-oxo-RA is a biologically active retinoid with its own distinct signaling capabilities.[11][12][13]

It is highly probable that this compound functions as a prodrug. The esterification of the carboxylic acid group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. Once inside the cell, ubiquitous intracellular esterase enzymes would likely hydrolyze the methyl ester, releasing the active carboxylic acid, 4-oxo-RA, to engage its molecular targets. This "magic methyl" strategy is a common approach in drug design to improve pharmacokinetic properties without altering the core pharmacophore.[14]

Part 3: Core Mechanism: Selective Activation of Retinoic Acid Receptors

The central mechanism of action for 4-oxo-RA is its function as a direct ligand and agonist for the Retinoic Acid Receptors (RARs). It does not significantly bind to or activate Retinoid X Receptors (RXRs).[15][16] Like at-RA, 4-oxo-RA binds to the ligand-binding pocket of the RAR subunit within the RAR/RXR heterodimer complex that is already bound to DNA.

This binding event initiates the canonical signaling cascade: displacement of corepressors, recruitment of coactivators, and subsequent modulation of target gene transcription.[2][5] The functional activity of 4-oxo-RA has been quantified, showing potent activation of all three RAR subtypes.[17]

Quantitative Data: Receptor Binding and Functional Potency

The following table summarizes the binding affinity and transcriptional activation potency of 4-oxo-Retinoic Acid for the human RAR subtypes.

| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Transcriptional Activation (EC₅₀, nM) |

| RARα | 59 | 33 |

| RARβ | 50 | 8 |

| RARγ | 142 | 89 |

| Data sourced from competitive radioligand binding assays and luciferase reporter assays in COS-7 cells.[17] |

This data demonstrates that 4-oxo-RA is a potent agonist for all three RAR subtypes, with a particularly high functional potency for RARβ.[17]

Part 4: Downstream Consequences: Gene Regulation and Cellular Phenotypes

By activating RARs, this compound (via 4-oxo-RA) modulates the expression of a wide array of genes, leading to significant changes in cellular behavior.[12] Studies have shown that 4-oxo metabolites of RA possess strong transcriptional regulatory activity, influencing genes involved in biotransformation, cellular structure, and transport.[12][13]

The specific cellular outcomes are context-dependent but generally align with established retinoid functions:

-

Inhibition of Proliferation: 4-oxo-RA has been demonstrated to inhibit the growth of MCF-7 human breast cancer cells in a dose-dependent manner.[17] This anti-proliferative effect is a hallmark of RAR agonists.

-

Induction of Differentiation: In skin cells, 4-oxo-RA is functionally active in regulating genes that control cell differentiation and inflammation, highlighting its role in maintaining tissue homeostasis.[12][13]

-

Regulation of Development: In embryonic models, 4-oxo-RA has been shown to be a highly active modulator of positional specification, suggesting it plays a distinct role during development.[11]

Part 5: Methodologies for Mechanistic Elucidation

Characterizing the interaction of a compound like this compound with its target requires specific and robust biochemical and cell-based assays. Below are protocols for two foundational experiments.

Experimental Protocol 1: Competitive Ligand Binding Assay (TR-FRET)

This assay determines the ability of a test compound to displace a known fluorescent ligand from the RAR Ligand-Binding Domain (LBD), thereby quantifying its binding affinity (IC₅₀). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive, homogeneous assay format.[18]

Principle: The RAR-LBD, tagged with Glutathione S-transferase (GST), is mixed with a terbium-labeled anti-GST antibody and a fluorescently-tagged RAR ligand ("Fluormone"). When the Fluormone is bound to the receptor, the terbium and the fluorophore are in close proximity, allowing for energy transfer (FRET) upon excitation. A test compound that binds to the LBD will displace the Fluormone, disrupting FRET and causing a decrease in the emission signal.[18]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, a 2X solution of GST-RAR-LBD protein mixed with Terbium-anti-GST antibody, and a 2X solution of the fluorescent Fluormone ligand. Prepare a serial dilution of this compound (or 4-oxo-RA) and a known reference agonist.

-

Assay Plate Setup: In a 384-well low-volume plate, add 2 µL of the serially diluted test compounds, reference compound, or DMSO vehicle control.

-

Protein Addition: Add 8 µL of the 2X protein/antibody solution to all wells.

-

Ligand Addition & Incubation: Add 10 µL of the 2X Fluormone solution to all wells to initiate the binding reaction. Seal the plate and incubate at room temperature for 2-4 hours, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 2: RARα Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to functionally activate the RAR, resulting in the transcription of a reporter gene (luciferase).

Principle: A mammalian cell line is engineered to stably express human RARα and a luciferase reporter gene driven by a promoter containing multiple RAREs. When an RAR agonist activates the receptor, the luciferase gene is transcribed. The amount of light produced upon addition of a luciferin substrate is directly proportional to the level of receptor activation.[19]

Step-by-Step Methodology:

-

Cell Culture: Culture the RARα reporter cell line according to the supplier's instructions.

-

Cell Seeding: Harvest and seed the cells into a white, 96-well cell culture-treated assay plate at a predetermined density (e.g., 10,000 cells/well). Incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (and a reference agonist like at-RA or 9-cis-RA) in the appropriate compound screening medium. Remove the cell culture medium from the plate and add the compound dilutions.

-

Incubation: Incubate the treated cells for 24 hours at 37°C in a CO₂ incubator.

-

Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add an equal volume of luciferase detection reagent (which contains both cell lysis buffer and luciferin substrate) to each well.

-

Signal Measurement: Incubate for 10-20 minutes at room temperature to allow for cell lysis and signal stabilization. Measure luminescence on a plate-reading luminometer.

-

Data Analysis: Plot the Relative Light Units (RLU) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration required for half-maximal activation.

Part 6: Conclusion and Future Perspectives

The mechanism of action of this compound is intrinsically linked to the established retinoid signaling pathway. Acting as a prodrug for the bioactive metabolite 4-oxoretinoic acid, it functions as a potent and selective agonist for all three Retinoic Acid Receptor subtypes. This interaction triggers a cascade of transcriptional events that ultimately govern critical cellular processes like proliferation and differentiation. Far from being an inactive byproduct, 4-oxo-RA is a key player in the retinoid signaling network.

Future research should focus on elucidating the specific gene signatures regulated by 4-oxo-RA compared to at-RA to better understand its unique biological profile. Further investigation into its pharmacokinetic and metabolic stability, particularly the efficiency of its conversion from the methyl ester form, will be critical for its potential development as a therapeutic agent in oncology, dermatology, or developmental biology.

Part 7: References

-

Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC. (n.d.). PubMed Central. [Link]

-

Cell-free Ligand Binding Assays for Nuclear Receptors. (2003). Methods in Enzymology. [Link]

-